

Introduction: The Strategic Importance of 3-Bromo-4-fluoropyridine in Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-4-fluoropyridine**

Cat. No.: **B038431**

[Get Quote](#)

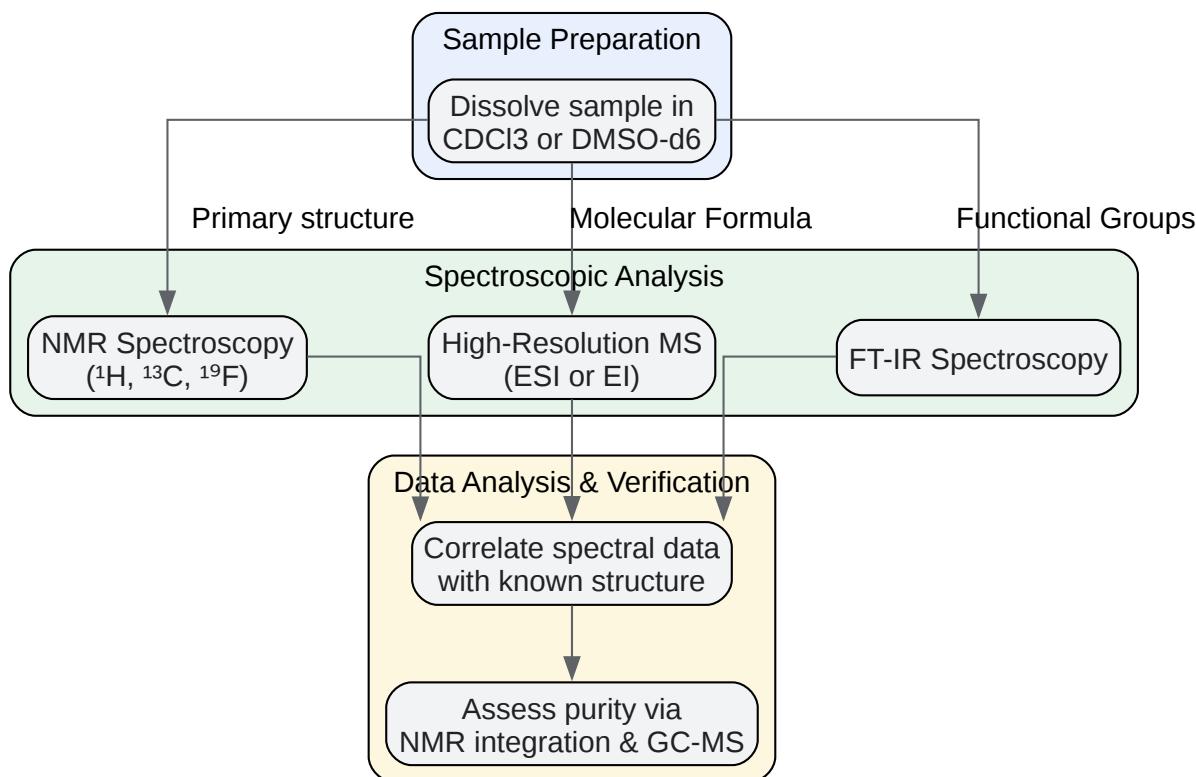
3-Bromo-4-fluoropyridine is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science.^[1] Its strategic value stems from the unique and orthogonal reactivity conferred by the two distinct halogen substituents on the pyridine core. The fluorine atom, a common bioisostere, can significantly modulate a molecule's electronic properties, metabolic stability, and binding affinity to biological targets.^[2] ^[3]^[4] Concurrently, the bromine atom serves as a versatile synthetic handle, readily participating in a wide array of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the precise construction of complex molecular architectures.^[1]

This guide provides an in-depth examination of the core physical properties of **3-Bromo-4-fluoropyridine**, offering both established data and the detailed experimental protocols required for its verification. The methodologies described are grounded in principles of analytical chemistry, ensuring that any researcher can validate the identity and purity of this critical synthetic building block.

Core Physical and Chemical Identifiers

A foundational understanding begins with the compound's fundamental properties. These identifiers are crucial for everything from reaction stoichiometry calculations to safety and handling protocols.

Property	Value	Source(s)
Molecular Formula	C_5H_3BrFN	[5] [6] [7] [8]
Molecular Weight	175.99 g/mol	[5] [6] [9]
CAS Number	116922-60-2	[6] [7] [9]
Appearance	Liquid or Pale brown solid	[5]
Density	1.718 g/mL at 25 °C	
Boiling Point	160-163 °C	[5]
Refractive Index	$n_{20/D} 1.542$	
pKa (Predicted)	2.22 ± 0.10	[5]


Note: The physical state at room temperature is variously reported as a liquid or a low-melting solid, which may depend on the specific purity of the sample.

Structural Elucidation: A Spectroscopic Approach

Confirming the identity and purity of **3-Bromo-4-fluoropyridine** is paramount before its use in any synthetic protocol. A multi-faceted spectroscopic approach provides an unambiguous structural fingerprint.

Workflow for Comprehensive Spectroscopic Characterization

The following workflow outlines a logical sequence for the complete structural analysis of a sample of **3-Bromo-4-fluoropyridine**.

[Click to download full resolution via product page](#)

Caption: A standard workflow for the structural characterization of **3-Bromo-4-fluoropyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms. For this molecule, a combination of ^1H , ^{13}C , and ^{19}F NMR is essential.

- ^1H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the three protons on the pyridine ring. The coupling patterns (doublets, doublets of doublets) and coupling constants (J -values) will be diagnostic of their relative positions to each other and to the fluorine atom.

- ^{13}C NMR: The carbon spectrum will display five signals. The carbon atom directly bonded to fluorine (C4) will exhibit a large one-bond carbon-fluorine coupling constant ($^{1}\text{J}_{\text{CF}} \approx 240\text{-}260$ Hz), which is a definitive diagnostic feature.[\[1\]](#) The other carbons will show smaller two- and three-bond couplings to fluorine.
- ^{19}F NMR: A single resonance is expected, and its chemical shift provides information about the electronic environment of the fluorine atom.[\[1\]](#)

Experimental Protocol: NMR Analysis

- Sample Preparation: Accurately weigh ~10-15 mg of **3-Bromo-4-fluoropyridine** and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
- Instrument Setup: Use a spectrometer operating at a field strength of 400 MHz or higher.
- ^1H Acquisition: Acquire a standard proton spectrum with a 90° pulse and a relaxation delay of at least 5 seconds to ensure quantitative integration.
- ^{13}C Acquisition: Acquire a proton-decoupled ^{13}C spectrum. An acquisition time of 1-2 hours may be necessary to achieve an adequate signal-to-noise ratio.
- ^{19}F Acquisition: Acquire a proton-decoupled ^{19}F spectrum. This is typically a very fast experiment due to the high sensitivity of the ^{19}F nucleus.
- Data Processing: Process all spectra using appropriate software. Reference the ^1H and ^{13}C spectra to the residual solvent peak. Reference the ^{19}F spectrum to an external standard like CFCl_3 (δ 0 ppm).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

- Key Feature: The most telling feature in the mass spectrum of **3-Bromo-4-fluoropyridine** is the isotopic pattern of the molecular ion $[\text{M}]^+$. Due to the natural abundance of bromine isotopes ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.[\[1\]](#)

- Confirmation: HRMS provides a highly accurate mass measurement, which should match the calculated exact mass of the compound ($C_5H_3^{79}BrFN = 174.9433$).^[7] Experimental values are often within 5 ppm of this theoretical value.^[7]

Experimental Protocol: HRMS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Ionization: Introduce the sample into the mass spectrometer using Electrospray Ionization (ESI) for a soft ionization that typically yields the protonated molecule $[M+H]^+$, or Electron Ionization (EI) which will yield the molecular ion $[M]^+$.
- Analysis: Operate the mass analyzer (e.g., TOF or Orbitrap) in high-resolution mode.
- Data Interpretation: Observe the mass spectrum for the characteristic 1:1 isotopic doublet for the molecular ion. Use the instrument software to calculate the elemental composition from the measured accurate mass.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. While the spectrum of 3-bromopyridine can serve as a useful reference for ring vibrations^[10], key expected absorptions for **3-Bromo-4-fluoropyridine** include:

- C-H stretching (aromatic): ~3000-3100 cm^{-1}
- C=N and C=C stretching (pyridine ring): ~1550-1600 cm^{-1} and ~1400-1500 cm^{-1}
- C-F stretching: A strong, characteristic band typically in the range of ~1200-1250 cm^{-1}
- C-Br stretching: ~500-650 cm^{-1}

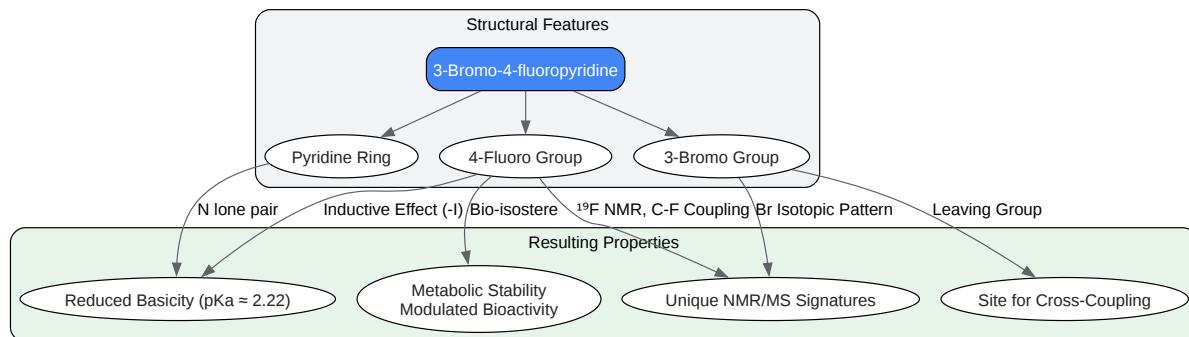
Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. **3-Bromo-4-fluoropyridine** is classified with specific hazards that necessitate careful handling.

Hazard Profile:

- H302: Harmful if swallowed[9]
- H315: Causes skin irritation[9]
- H319: Causes serious eye irritation[9]
- H335: May cause respiratory irritation[5]

Personal Protective Equipment (PPE) and Handling:


- Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[11]
- Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[11][12]
- Skin Protection: Wear a flame-retardant lab coat and nitrile gloves. Inspect gloves before use and change them frequently.[11][12]
- General Hygiene: Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.[11][12]

Storage Recommendations:

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]
- For long-term stability, storage under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C or -20°C) is recommended.[5]
- Keep away from heat, sparks, and open flames.[12]

Structure-Property Relationships

The physical properties of **3-Bromo-4-fluoropyridine** are a direct consequence of its molecular structure. Understanding these connections is key to predicting its behavior in chemical reactions.

[Click to download full resolution via product page](#)

Caption: Relationship between the structural components of **3-Bromo-4-fluoropyridine** and its key chemical properties.

Conclusion

3-Bromo-4-fluoropyridine is more than a simple chemical reagent; it is a precisely designed tool for modern chemical synthesis. Its physical properties—from its spectroscopic fingerprint to its thermal stability—are well-defined and verifiable through the standard analytical protocols detailed in this guide. For researchers in drug development and materials science, a thorough understanding of these foundational characteristics is the first step toward leveraging its full synthetic potential, enabling the creation of novel molecules with enhanced function and purpose.

References

- **3-Bromo-4-fluoropyridine** | C5H3BrFN | CID 2762779 - PubChem. (n.d.).
- **4-Bromo-3-fluoropyridine** | C5H3BrFN | CID 2783174 - PubChem. (n.d.).

- Brugarolas, P., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central.
- Safety Data Sheet for 3-Bromopyridine. (2025, December 18).
- Safety Data Sheet for 3-BROMO-4-METHYLPYRIDINE. (2010, November 16).
- Pyridine, 3-bromo- - NIST WebBook. (n.d.).
- Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). (n.d.).
- **3-bromo-4-fluoropyridine** (C5H3BrFN) - PubChemLite. (n.d.).
- **3-Bromo-4-fluoropyridine** | CAS 116922-60-2 | P212121 Store. (n.d.).
- Fluorine in drug discovery: Role, design and case studies. (n.d.).
- **3-BROMO-4-FLUOROPYRIDINE** | CAS 116922-60-2 - Matrix Fine Chemicals. (n.d.).
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - ResearchGate. (2016, January).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. 3-Fluoro-4-bromopyridine price, buy 3-Fluoro-4-bromopyridine - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 6. CAS 116922-60-2 | 3-Bromo-4-fluoropyridine - [Synblock](http://synblock.com) [synblock.com]
- 7. 3-BROMO-4-FLUOROPYRIDINE synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 8. 3-BROMO-4-FLUOROPYRIDINE | CAS 116922-60-2 [matrix-fine-chemicals.com]
- 9. 3-Bromo-4-fluoropyridine | C5H3BrFN | CID 2762779 - [PubChem](http://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- 10. Pyridine, 3-bromo- - [\[webbook.nist.gov\]](http://webbook.nist.gov)

- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of 3-Bromo-4-fluoropyridine in Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b038431#physical-properties-of-3-bromo-4-fluoropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com